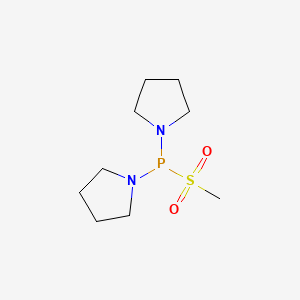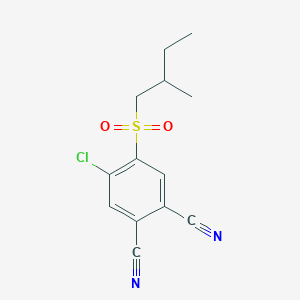
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C13H13ClN2O2S This compound contains a benzene ring substituted with a chloro group, a sulfonyl group attached to a 2-methylbutane chain, and two nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of a chlorobenzene derivative, followed by the introduction of the nitrile groups through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the nitrile groups may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitriles.
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-diamine: Contains amine groups instead of nitriles.
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dimethanol: Contains hydroxyl groups instead of nitriles.
Uniqueness
The presence of both nitrile groups and a sulfonyl group in 4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile makes it unique compared to its analogs. These functional groups provide distinct reactivity and potential for diverse applications in various fields of research.
属性
CAS 编号 |
182296-85-1 |
|---|---|
分子式 |
C13H13ClN2O2S |
分子量 |
296.77 g/mol |
IUPAC 名称 |
4-chloro-5-(2-methylbutylsulfonyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-9(2)8-19(17,18)13-5-11(7-16)10(6-15)4-12(13)14/h4-5,9H,3,8H2,1-2H3 |
InChI 键 |
MOINFIKHNJONTK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CS(=O)(=O)C1=C(C=C(C(=C1)C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one](/img/structure/B12549039.png)
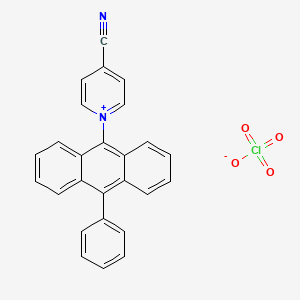
![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
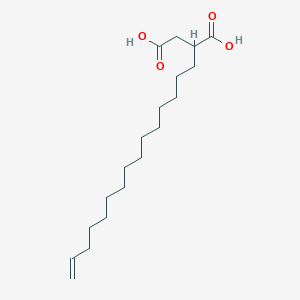
![Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate](/img/structure/B12549050.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine](/img/structure/B12549056.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)
![N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}](/img/structure/B12549074.png)

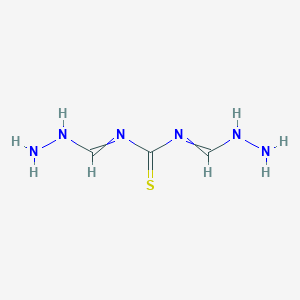
![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
